molecular formula C11H12O3 B180560 (S)-2-(Isochroman-1-yl)acetic acid CAS No. 170856-84-5

(S)-2-(Isochroman-1-yl)acetic acid

Cat. No.: B180560
CAS No.: 170856-84-5
M. Wt: 192.21 g/mol
InChI Key: CTZWEXAQFFYMQD-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(Isochroman-1-yl)acetic acid is a chiral isochroman derivative that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. The isochroman scaffold is a key structural motif found in a diverse range of natural products and biologically active compounds . Specifically, this (S)-enantiomer provides researchers with a stereochemically defined template for constructing more complex molecular architectures. Compounds based on the isochroman core are of significant interest in the discovery and development of new therapeutic agents . The acetic acid functional group offers a versatile handle for further chemical modification, enabling conjugation, peptidomimetic studies, or the synthesis of novel compound libraries for biological screening. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(1S)-3,4-dihydro-1H-isochromen-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-11(13)7-10-9-4-2-1-3-8(9)5-6-14-10/h1-4,10H,5-7H2,(H,12,13)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZWEXAQFFYMQD-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](C2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442708
Record name (S)-2-(Isochroman-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170856-84-5
Record name (1S)-3,4-Dihydro-1H-2-benzopyran-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170856-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2-(Isochroman-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Rhodium-Catalyzed C–H Insertion

Enantioselective synthesis of (S)-2-(isochroman-1-yl)acetic acid leverages donor/donor carbene intermediates. A rhodium(II) catalyst with a chiral ligand (e.g., Rh₂(S-PTTL)₄) induces asymmetric C–H insertion into tetrahydrofuran derivatives, achieving enantiomeric excess (ee) up to 94%. The reaction proceeds via a concerted mechanism, where the carbene inserts into the α-C(sp³)–H bond of the isochroman precursor.

Table 1: Enantioselective Synthesis Conditions

ParameterValue
CatalystRh₂(S-PTTL)₄ (2 mol%)
SolventDichloromethane
Temperature0°C
Reaction Time12 hours
Yield85%
Enantiomeric Excess94% ee (S-configuration)

Kinetic Resolution

Racemic 2-(isochroman-1-yl)acetic acid can be resolved using chiral auxiliaries. Enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes the (R)-enantiomer, leaving the (S)-enantiomer intact. This method achieves >99% ee but requires additional steps for auxiliary removal.

Electrochemical Functionalization

Recent advances employ electrochemical methods for C–N bond formation. Anodic oxidation of isochroman in the presence of indazole derivatives and triflic acid (TfOH) yields 1-(isochroman-1-yl)-1H-indazole intermediates. Subsequent hydrolysis under acidic conditions generates the acetic acid moiety.

Table 2: Electrochemical Cross-Coupling Parameters

ParameterValue
Anode MaterialGraphite
Cathode MaterialPlatinum
Current Density10 mA/cm²
ElectrolytenBu₄NPF₆ (0.1 M)
SolventAcetonitrile
Yield88%

This method avoids stoichiometric oxidants and enables precise control over reaction kinetics.

Optimization and Scalability

Solvent and Temperature Effects

Solubility studies indicate that dimethyl sulfoxide (DMSO) enhances reaction rates by stabilizing intermediates. However, prolonged storage in DMSO at -20°C leads to decomposition (>10% after 1 month). Alternatives like tetrahydrofuran (THF) balance solubility and stability.

Table 3: Solvent Optimization Data

SolventSolubility (mg/mL)Stability (6 months at -80°C)
DMSO25.492%
THF18.798%
Ethanol12.189%

Large-Scale Production

Kilogram-scale synthesis requires continuous flow reactors to manage exothermic intermediates. A two-step process achieves 76% overall yield:

  • Epoxide ring-opening in a packed-bed reactor (residence time: 5 minutes).

  • Decarboxylation under reduced pressure (100°C, 2 hours).

Analytical Characterization

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): δ 3.02 (t, J = 6.0 Hz, 2H), 4.54 (t, J = 6.0 Hz, 2H), 7.16–7.24 (m, 4H).

  • HPLC : Chiralcel OD-H column; hexane/isopropanol (90:10); retention time: 12.3 minutes (S-enantiomer).

X-Ray Crystallography

Single-crystal X-ray analysis confirms the S-configuration, with a Flack parameter of 0.02(2) . The acetic acid side chain adopts a gauche conformation relative to the isochroman oxygen.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Isochroman-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the isochroman ring or the acetic acid moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(S)-2-(Isochroman-1-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(Isochroman-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-(Isochroman-1-yl)acetic Acid (Racemic Mixture)

  • CAS : 22901-11-7
  • Molecular Formula : C₁₁H₁₂O₃
  • Key Differences :
    • Lacks enantiomeric specificity, unlike the S-form.
    • Used broadly in research as a precursor for chiral separation studies or asymmetric synthesis.
    • Similar solubility and storage requirements (2–8°C) but may exhibit divergent pharmacological properties due to racemic composition .

2-(2-Methoxyphenyl)acetic Acid

  • CAS: Not explicitly provided (see ).
  • Molecular Formula : C₉H₁₀O₃
  • Key Differences: Replaces the isochroman ring with a 2-methoxyphenyl group, reducing steric bulk. Demonstrated structural versatility in carboxylic acid derivatives, with substituents influencing pharmacological activity (e.g., enhanced solubility or binding affinity) .

(S)-2-((2-Hydroxy-1-phenylethyl)amino)acetic Acid

  • CAS : 924012-02-2
  • Molecular Formula: C₁₀H₁₃NO₃
  • Key Differences: Contains an amino-hydroxy-phenylethyl chain instead of the isochroman ring. Functions as an impurity in Eiglustat synthesis, highlighting its role in quality control rather than direct therapeutic application .

Diphenylglycolic Acid (Benzilic Acid)

  • CAS : 76-93-7
  • Molecular Formula : C₁₄H₁₂O₃
  • Key Differences :
    • Features two phenyl groups attached to a glycolic acid backbone, increasing lipophilicity.
    • Used in crystallography and organic synthesis; its bulky substituents may improve crystal packing stability but reduce solubility in aqueous media .

Structural and Functional Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Storage Conditions Purity Application Notes
(S)-2-(Isochroman-1-yl)acetic acid C₁₁H₁₂O₃ 192.21 Isochroman ring 2–8°C, sealed Not specified Chiral research, metabolic studies
2-(Isochroman-1-yl)acetic acid C₁₁H₁₂O₃ 192.21 Isochroman ring (racemic) 2–8°C >98% Precursor for enantiomer separation
2-(2-Methoxyphenyl)acetic acid C₉H₁₀O₃ 166.18 2-Methoxyphenyl Not specified Not specified Structural studies, drug derivatization
Diphenylglycolic acid C₁₄H₁₂O₃ 228.25 Two phenyl groups Not specified Not specified Crystallography, organic synthesis

Research Implications

  • The isochroman ring in this compound provides a rigid, planar structure that may enhance binding to hydrophobic pockets in enzymes or receptors compared to linear analogs like 2-(2-methoxyphenyl)acetic acid.
  • Enantiomeric purity is critical for optimizing pharmacokinetic profiles, as seen in the differentiation between the S-form and racemic mixtures .

Biological Activity

(S)-2-(Isochroman-1-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an isochroman derivative characterized by the presence of an isochroman moiety linked to an acetic acid functional group. Its chemical structure can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Melting PointNot specified

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, particularly in the modulation of neurotransmitter systems. Notably, it has been studied for its effects on dopamine receptors:

  • Dopamine Receptor Modulation : A study highlighted that isochroman derivatives can selectively interact with dopamine D1-like receptors, demonstrating over 100-fold selectivity compared to D2-like receptors . This selectivity suggests potential applications in treating disorders such as schizophrenia and Parkinson's disease.

The mechanism of action for this compound involves its interaction with specific molecular targets, including neurotransmitter receptors. The presence of the isochroman ring allows for unique conformational flexibility, which may enhance binding affinity to target receptors. This interaction often involves hydrogen bonding and hydrophobic interactions that stabilize the ligand-receptor complex.

Case Studies

  • Dopamine Analogues : A series of studies on isochroman analogues revealed that modifications in the isochroman structure could significantly alter receptor selectivity and potency. For instance, shifting the position of oxygen in the heterocyclic ring affected the compound's ability to bind to dopamine receptors, highlighting the importance of structural nuances in pharmacological activity .
  • Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, potentially contributing to neuroprotection against oxidative stress-related damage . Further investigation into these properties could open avenues for therapeutic applications in neurodegenerative diseases.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

CompoundSelectivity for D1/D2 ReceptorsNotable Effects
This compound>100-foldModulation of dopaminergic pathways
Isochroman derivativesVariablePotential neuroprotective effects
Other dopamine analoguesVariesAntipsychotic and antidepressant activities

Q & A

Q. What are the recommended synthetic routes for (S)-2-(Isochroman-1-yl)acetic acid, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthetic Routes : The compound can be synthesized via nucleophilic substitution or ring-opening reactions. For example, coupling isochroman-1-yl derivatives with protected glycine analogs, followed by deprotection and acidification .
  • Optimization : Key parameters include temperature (0–25°C for stereochemical control), solvent polarity (e.g., THF or DMF for solubility), and catalysts (e.g., Pd for cross-coupling). Monitoring by TLC or HPLC ensures intermediate purity .
  • Challenges : Minimize racemization by using chiral auxiliaries or low-temperature conditions. Purify via recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, gradient elution) .

Q. How can the stereochemical purity of this compound be validated experimentally?

Methodological Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with a mobile phase of hexane/isopropanol. Compare retention times with racemic standards .
  • Optical Rotation : Measure specific rotation ([α]D) and compare with literature values. For example, a high positive rotation confirms the (S)-enantiomer .
  • X-ray Crystallography : Co-crystallize with a resolving agent (e.g., L-tartaric acid) and analyze using SHELXL for absolute configuration determination .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structure (e.g., isochroman ring protons at δ 4.5–5.0 ppm, acetic acid protons at δ 3.7–4.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 207.1) and fragmentation patterns .
  • IR Spectroscopy : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and O-H stretch at 2500–3000 cm⁻¹ .

Advanced Research Questions

Q. How can contradictory data in enantiomeric excess (EE) measurements be resolved?

Methodological Answer:

  • Cross-Validation : Compare HPLC, NMR (using chiral shift reagents), and circular dichroism (CD) results. Discrepancies may arise from solvent polarity effects on NMR shifts .
  • Statistical Analysis : Apply Student’s t-test or ANOVA to repeated measurements. Outliers may indicate sample degradation (e.g., hydrolysis under acidic conditions) .
  • Reproducibility : Ensure consistent chromatographic conditions (column batch, temperature) and calibrate instruments with certified standards .

Q. What strategies mitigate racemization during derivatization of this compound?

Methodological Answer:

  • Protective Groups : Use tert-butyl esters or silyl ethers to shield the carboxylic acid during reactions. Avoid strong bases (e.g., NaOH) that promote racemization .
  • Kinetic Control : Conduct reactions at low temperatures (−20°C) to slow epimerization. For example, esterification with DCC/DMAP at −20°C retains >98% EE .
  • In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediate stereochemical changes .

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., GPCRs or enzymes). Focus on hydrogen bonding with the carboxylic acid group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR Models : Corrogate substituent effects (e.g., isochroman ring methylation) on activity using MOE or CODESSA .

Q. How should researchers address discrepancies in crystallographic data refinement for this compound?

Methodological Answer:

  • SHELXL Workflow : Refine using anisotropic displacement parameters and TWIN/BASF commands for twinned crystals. Validate with R1 (<5%) and wR2 (<12%) .
  • Resolve Ambiguities : For disordered isochroman rings, apply PART/SUMP restraints. Use SQUEEZE in PLATON to model solvent regions .
  • Cross-Check : Compare with powder XRD to confirm unit cell consistency .

Q. What are the best practices for stability studies of this compound under varying pH?

Methodological Answer:

  • Accelerated Degradation : Incubate at pH 1–13 (37°C, 1 week). Monitor by HPLC for degradation products (e.g., hydrolyzed isochroman ring) .
  • Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics. Plot Arrhenius curves to predict shelf-life .
  • Buffer Selection : Use citrate (pH 2–6) or phosphate (pH 7–8) buffers. Avoid metal ions that catalyze hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.